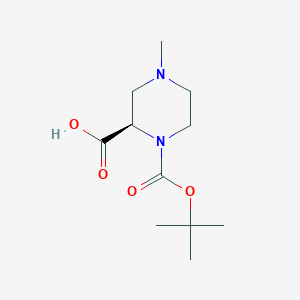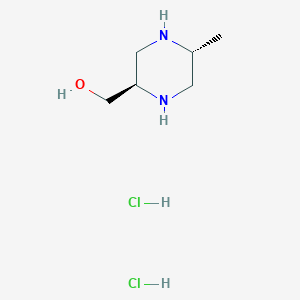
5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 3-fluoro-2-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, chloroform, toluene
Conditions: Low to moderate temperatures, inert atmosphere
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions with amines produce aminopyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug discovery. The presence of fluorine and trifluoromethoxy groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specialized properties. Its derivatives are investigated for their efficacy in pest control and as components in advanced materials .
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine and its derivatives depends on their specific applications. In drug discovery, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can influence the electronic properties of the molecule, enhancing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trifluoromethoxy)pyridine
Uniqueness
5-Bromo-3-fluoro-2-(trifluoromethoxy)pyridine is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can be advantageous in various applications .
Eigenschaften
IUPAC Name |
5-bromo-3-fluoro-2-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4NO/c7-3-1-4(8)5(12-2-3)13-6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTFAASXGKFLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B8135783.png)




![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine](/img/structure/B8135828.png)







![2-[2-(6-Chloro-hexyloxy)-ethoxy]-ethyl-ammonium chloride](/img/structure/B8135876.png)
